2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane
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Overview
Description
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane is an organic compound with the molecular formula C10H17ClO. This compound is characterized by the presence of a cyclopropyl group, a chloromethyl group, and an oxolane ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane typically involves the reaction of cyclopropylmethyl chloride with 5-methyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides and alcohols, respectively.
Scientific Research Applications
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and oxolane rings contribute to the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl chloride: Shares the cyclopropyl and chloromethyl groups but lacks the oxolane ring.
5-Methyloxolane: Contains the oxolane ring but lacks the cyclopropyl and chloromethyl groups.
2-Methyloxolane: Similar in structure but lacks the cyclopropyl and chloromethyl groups.
Uniqueness
2-{[1-(Chloromethyl)cyclopropyl]methyl}-5-methyloxolane is unique due to the combination of its structural features, which confer specific reactivity and stability. The presence of both the cyclopropyl and oxolane rings, along with the chloromethyl group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17ClO |
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Molecular Weight |
188.69 g/mol |
IUPAC Name |
2-[[1-(chloromethyl)cyclopropyl]methyl]-5-methyloxolane |
InChI |
InChI=1S/C10H17ClO/c1-8-2-3-9(12-8)6-10(7-11)4-5-10/h8-9H,2-7H2,1H3 |
InChI Key |
LFKVJRNOWFAVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CC2(CC2)CCl |
Origin of Product |
United States |
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